Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzo[c][1,2,5]thiadiazole core and a piperazine moiety, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the substitution reactions followed by hydrolysis. For instance, the preparation might start with the substitution of aryltrifluoroboronate salts, followed by hydrolysis in the presence of silica to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent, particularly in targeting tumor hypoxia . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application but often involve key proteins or signaling molecules in the targeted biological process .
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone can be compared with other similar compounds, such as benzo[c][1,2,5]oxadiazoles and other benzo[c][1,2,5]thiadiazole derivatives. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. The unique combination of the benzo[c][1,2,5]thiadiazole core with the piperazine moiety and methylsulfonyl group in this compound provides distinct advantages in terms of stability and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine. Continued research and development are likely to uncover even more applications and benefits of this intriguing compound.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-21(18,19)16-6-4-15(5-7-16)12(17)9-2-3-10-11(8-9)14-20-13-10/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPTYFYLLJOBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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